molecular formula C11H10N2O4S B6385956 (2,4)-Dihydroxy-5-(4-methylsulfonylphenyl)pyrimidine, 95% CAS No. 1261923-90-3

(2,4)-Dihydroxy-5-(4-methylsulfonylphenyl)pyrimidine, 95%

Cat. No. B6385956
CAS RN: 1261923-90-3
M. Wt: 266.28 g/mol
InChI Key: WATQORHJNZVCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4)-Dihydroxy-5-(4-methylsulfonylphenyl)pyrimidine, 95% (2,4-DHP-95) is an organic compound with a wide range of potential applications in scientific research. It is a low-toxicity, water-soluble compound that has been studied for its ability to interact with various biological molecules. This compound has been used to study the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments.

Scientific Research Applications

(2,4)-Dihydroxy-5-(4-methylsulfonylphenyl)pyrimidine, 95% has been used in a variety of scientific research applications. It has been used to study the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments. In addition, this compound has also been used to study the structure and function of proteins and other biological molecules. It has also been used to study the interactions between drugs and their targets, as well as the interactions between drugs and other molecules.

Mechanism of Action

(2,4)-Dihydroxy-5-(4-methylsulfonylphenyl)pyrimidine, 95% has been studied for its ability to interact with various biological molecules. It has been found to interact with proteins and other molecules in a variety of ways. For example, it has been found to bind to proteins and other molecules, to inhibit enzymes, and to induce conformational changes in proteins. In addition, this compound has been found to interact with receptors and other molecules in a variety of ways.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(4-methylsulfonylphenyl)pyrimidine, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit enzymes, to induce conformational changes in proteins, and to interact with receptors and other molecules. In addition, this compound has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to have an effect on the immune system and to regulate gene expression.

Advantages and Limitations for Lab Experiments

(2,4)-Dihydroxy-5-(4-methylsulfonylphenyl)pyrimidine, 95% has been used in a variety of laboratory experiments, and it has a number of advantages and limitations. The main advantage of using this compound in laboratory experiments is its low toxicity and water solubility. This makes it easy to handle and store, and it also makes it safe to use in laboratory settings. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable and can decompose over time. In addition, it is not very soluble in organic solvents, which can limit its use in certain types of experiments.

Future Directions

The potential applications of (2,4)-Dihydroxy-5-(4-methylsulfonylphenyl)pyrimidine, 95% are vast, and there are many potential future directions for research. One potential future direction is to further study the biochemical and physiological effects of this compound. This could include studying the effects of this compound on the immune system, on gene expression, and on other biological processes. Another potential future direction is to study the interactions between this compound and other molecules. This could include studying the interactions between this compound and drugs, proteins, and other molecules. In addition, further research could be conducted to study the advantages and limitations of using this compound in laboratory experiments.

Synthesis Methods

(2,4)-Dihydroxy-5-(4-methylsulfonylphenyl)pyrimidine, 95% is a synthetic compound that can be synthesized by a number of methods. The most common method is the condensation reaction of 4-methylsulfonylphenol and 2,4-dihydroxypyrimidine. This reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80-90°C. After the reaction is complete, the product is isolated by filtration and recrystallization.

properties

IUPAC Name

5-(4-methylsulfonylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-18(16,17)8-4-2-7(3-5-8)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATQORHJNZVCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4)-Dihydroxy-5-(4-methylsulfonylphenyl)pyrimidine

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